5-amino-1H-pyrrole-3-carbonitrile
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Overview
Description
5-amino-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 5-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with an appropriate nitrile source. For example, a catalyst-free, one-pot, three-component synthesis method has been reported, which involves the reaction of phenyl hydrazine, aromatic aldehyde, and malononitrile in a mixture of water and ethanol at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-amino-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1H-pyrrole-3-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: A derivative with a tert-butyl group at the 1-position.
Pyrrolo[2,3-c]isoquinolines: Compounds with a fused pyrrole and isoquinoline ring system.
Uniqueness
5-amino-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-amino-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-2-4-1-5(7)8-3-4/h1,3,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUXRSCWGMDQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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